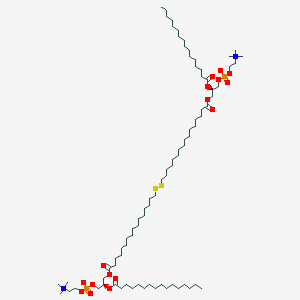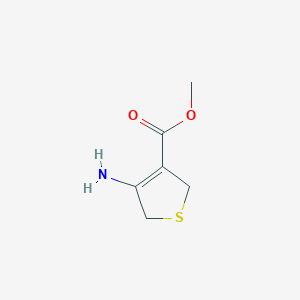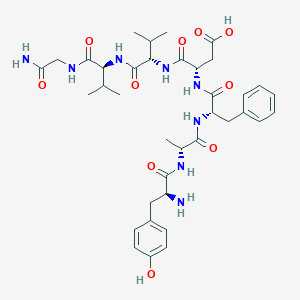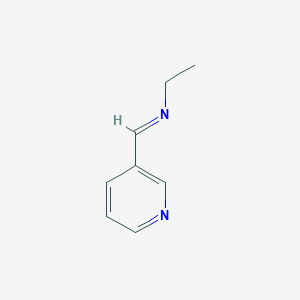
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid, commonly known as tartaric acid, is a dicarboxylic acid that occurs naturally in many plants, including grapes and bananas. Tartaric acid has a wide range of applications in various industries, including food, pharmaceuticals, and cosmetics.
Mécanisme D'action
Tartaric acid works by chelating metal ions, such as calcium and magnesium, which are essential for the growth and survival of microorganisms. By chelating these ions, tartaric acid inhibits the growth of microorganisms, thereby increasing the shelf life of food and pharmaceutical products. It also acts as an acidity regulator by lowering the pH of the product, which can enhance the flavor and texture of food products.
Effets Biochimiques Et Physiologiques
Tartaric acid has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. It has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, tartaric acid has been shown to improve insulin sensitivity, which can help regulate blood sugar levels.
Avantages Et Limitations Des Expériences En Laboratoire
Tartaric acid has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with some assays, such as those that involve metal ions. It can also interact with other compounds in the sample, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the study of tartaric acid. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential therapeutic applications, such as in the treatment of diabetes and cancer. Additionally, the study of its interactions with other compounds and its effects on the microbiome could provide new insights into its mechanism of action and potential applications.
Conclusion:
In conclusion, tartaric acid is a versatile compound with a wide range of applications in various industries. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on tartaric acid could lead to new discoveries and applications in the future.
Méthodes De Synthèse
Tartaric acid can be synthesized through various methods, including the oxidation of wine, the hydration of maleic anhydride, and the hydrolysis of tartaric anhydride. The most commonly used method is the hydration of maleic anhydride, which involves the reaction of maleic anhydride with water in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Applications De Recherche Scientifique
Tartaric acid has been extensively studied for its various properties and applications. In the food industry, it is used as a flavor enhancer, a preservative, and an acidity regulator. In the pharmaceutical industry, it is used as a chelating agent, a pH adjuster, and a stabilizer. In the cosmetic industry, it is used as a skin conditioner and a pH adjuster.
Propriétés
Numéro CAS |
117144-05-5 |
|---|---|
Nom du produit |
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |
Formule moléculaire |
C7H10O8 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4-trihydroxy-6-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O8/c8-2(1-3(9)6(12)13)4(10)5(11)7(14)15/h2,4-5,8,10-11H,1H2,(H,12,13)(H,14,15)/t2-,4-,5+/m1/s1 |
Clé InChI |
IEBQXKOEWCQOHR-GMSGWIQWSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(C(=O)O)O)O)O)C(=O)C(=O)O |
Synonymes |
3-deoxy-2-heptulosaric acid 3-deoxy-lyxo-2-heptulosaric acid 3-deoxylyxo-2-heptulosaric acid DLHL acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



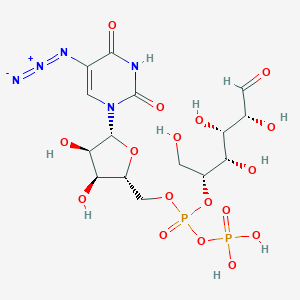
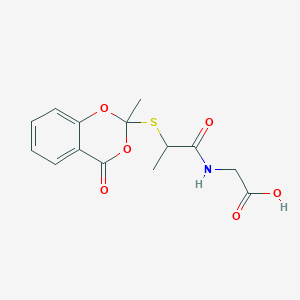
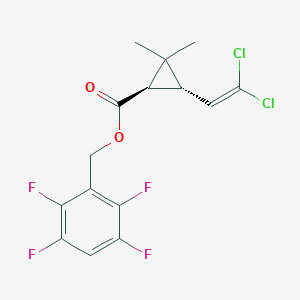
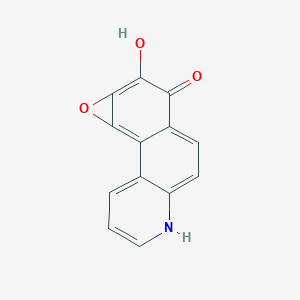
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)


